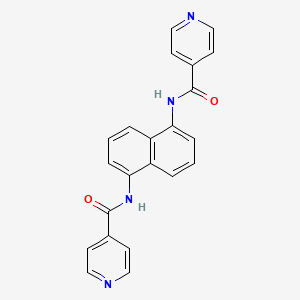

N,N'-(Naphthalene-1,5-diyl)diisonicotinamide

Beschreibung

N,N'-(Naphthalene-1,5-diyl)diisonicotinamide is a bis-amide ligand featuring a naphthalene-1,5-diyl core linked to two isonicotinamide moieties. Its structure enables versatile coordination chemistry and hydrogen-bonding interactions, making it valuable in constructing metal-organic frameworks (MOFs) and supramolecular assemblies. The naphthalene backbone provides rigidity and π-π stacking capabilities, while the isonicotinamide groups act as nitrogen donors for metal coordination .

Eigenschaften

Molekularformel |

C22H16N4O2 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

N-[5-(pyridine-4-carbonylamino)naphthalen-1-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C22H16N4O2/c27-21(15-7-11-23-12-8-15)25-19-5-1-3-17-18(19)4-2-6-20(17)26-22(28)16-9-13-24-14-10-16/h1-14H,(H,25,27)(H,26,28) |

InChI-Schlüssel |

WUFGBLUXQCTJRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC=C2NC(=O)C3=CC=NC=C3)C(=C1)NC(=O)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide typically involves the reaction of naphthalene-1,5-diamine with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene-1,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: Naphthalene-1,5-dicarboxylic acid derivatives.

Reduction: Naphthalene-1,5-diamine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various proteins .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. Its structure can be modified to create derivatives with enhanced biological activity, potentially leading to the discovery of new therapeutic agents .

Industry: In industrial applications, N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in the development of high-performance polymers and coatings .

Wirkmechanismus

The mechanism of action of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

The aromatic core and substituents critically influence the compound’s properties. Key analogues include:

Key Observations :

- Naphthalene vs.

- Isonicotinamide vs. Formamide Substituents: Isonicotinamide groups enable metal coordination (e.g., with Cu(II) or Hg(I)), whereas formamide derivatives lack this capability, limiting their use to non-coordination applications .

Physical and Chemical Properties

- Solubility : Naphthalene-based derivatives exhibit lower solubility in polar solvents compared to phenylene analogues due to increased hydrophobicity .

- Thermal Stability : MOFs derived from naphthalene linkers show higher thermal stability (e.g., decomposition temperatures >300°C) owing to robust π-π interactions .

- Crystallinity : Biphenyl derivatives form layered structures via O–H⋯N hydrogen bonds with solvent molecules, whereas naphthalene-based compounds favor 3D networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.